3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine
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Overview
Description
3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with pyridin-2-yl and pyrrolidin-1-yl groups, making it a versatile scaffold for drug discovery and other chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction could produce pyridazine hydrides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)pyridazine: Shares the pyridazine core but lacks the piperazine and pyrrolidine substituents.
4-(pyridin-2-yl)piperazine: Contains the piperazine and pyridine rings but lacks the pyridazine core.
6-(pyrrolidin-1-yl)pyridazine: Features the pyridazine and pyrrolidine rings but lacks the piperazine and pyridine substituents.
Uniqueness
3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine is unique due to its combination of pyridazine, piperazine, and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-18(15-6-7-17(21-20-15)22-9-3-4-10-22)24-13-11-23(12-14-24)16-5-1-2-8-19-16/h1-2,5-8H,3-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBXSNZHJIKUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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